2,7-Dimethylbenzo[b]thiophene
Overview
Description
2,7-Dimethylbenzo[b]thiophene is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The specific structure of 2,7-dimethylbenzo[b]thiophene includes two methyl groups at the 2nd and 7th positions of the benzo[b]thiophene core.
Synthesis Analysis
The synthesis of substituted benzo[b]thiophenes, such as 2,3-dimethylbenzo[b]thiophenes, has been achieved through palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This method involves the coupling of bromo or amino precursors with various substituted anilines and pyridines, using palladium acetate, ligands like BINAP or Xantphos, and cesium carbonate as a base . Another approach for synthesizing 2,3-diarylbenzo[b]thiophenes, which could be adapted for 2,7-dimethylbenzo[b]thiophene, utilizes nickel-catalyzed Suzuki-Miyaura cross-coupling followed by palladium-catalyzed decarboxylative arylation .
Molecular Structure Analysis
The molecular structure of methoxybenzo[b]thiophenes, which are structurally related to 2,7-dimethylbenzo[b]thiophene, has been elucidated using single-crystal X-ray diffractometry. These studies reveal the positioning of substituents on the benzo[b]thiophene core and the presence of intermolecular forces such as van der Waals and hydrogen bonding in the crystal lattice .
Chemical Reactions Analysis
While the specific chemical reactions of 2,7-dimethylbenzo[b]thiophene are not detailed in the provided papers, the reactivity of benzo[b]thiophene derivatives can be inferred. For instance, the synthesis of various thiophene derivatives from benzo[b]thiophene precursors involves initial reactions with different organic reagents, indicating that the benzo[b]thiophene core is amenable to functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's crystal packing and intermolecular interactions . Additionally, the antioxidant properties of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes have been evaluated, demonstrating that these compounds possess biological activity, which is influenced by the type and position of substituents on the phenyl ring .
Scientific Research Applications
Synthesis and Antioxidant Activity
Synthesis and Antioxidant Properties : 2,7-Dimethylbenzo[b]thiophene derivatives have been synthesized and evaluated for their antioxidant properties. Studies have shown that these compounds exhibit significant antioxidant activity, with their effectiveness influenced by the presence and position of different substituents. These findings suggest the potential of these compounds in applications requiring antioxidant properties, such as in the prevention of oxidative stress-related diseases or in the preservation of food and materials (Queiroz et al., 2007).
Electrochemical Analysis for Antioxidant Activity : Electrochemical methods have been used to further understand the antioxidant activity of 2,7-Dimethylbenzo[b]thiophene derivatives. The studies have revealed that compounds with electron-donating groups on the arylamine moiety exhibit better antioxidant activity, as indicated by lower oxidation potentials. This insight provides a quantitative approach to evaluating and predicting the antioxidant capabilities of these compounds (Abreu et al., 2009).
Potential Therapeutic Applications
Dual Antidepressant Action : Some derivatives of 2,7-Dimethylbenzo[b]thiophene have been synthesized to act as dual-action antidepressants, targeting both the serotonin transporter and 5-HT1A receptors. These compounds exhibit promising in vitro affinity for these targets, suggesting potential therapeutic applications in the treatment of depression (Orus et al., 2002).
Antimicrobial and Electronic Properties
Antimicrobial Activity : Certain novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a 2,7-Dimethylbenzo[b]thiophene moiety have been synthesized and shown to possess antimicrobial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Electronic Properties and Computational Studies : The electronic properties of carbazole-thiophene dimers linked to a 2,7-Dimethylbenzo[b]thiophene core have been evaluated, providing insights into their photophysical and electrochemical characteristics. These findings are relevant for the development of materials in electronic applications, such as in organic electronics and solar cells (Damit et al., 2016).
properties
IUPAC Name |
2,7-dimethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCQLUONZSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168045 | |
Record name | Benzo(b)thiophene, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylbenzo[b]thiophene | |
CAS RN |
16587-40-9 | |
Record name | Benzo(b)thiophene, 2,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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